molecular formula C17H21ClN4O B6760807 N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide

Cat. No.: B6760807
M. Wt: 332.8 g/mol
InChI Key: FKEMOSBAOKRGQS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a pyrazole moiety

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-9-19-22(10-12)11-16(23)20-15-7-8-21(2)17(15)13-3-5-14(18)6-4-13/h3-6,9-10,15,17H,7-8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEMOSBAOKRGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2CCN(C2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyrazole Moiety: This can be done through condensation reactions with suitable pyrazole derivatives.

    Final Assembly: The final step involves coupling the intermediate products under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyrrolidine and pyrazole derivatives on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(4-methylpyrazol-1-yl)acetamide: can be compared with other pyrrolidine and pyrazole derivatives.

    Pyrrolidine Derivatives: These include compounds like pyrrolidine-2,5-diones and prolinol.

    Pyrazole Derivatives: These include compounds like pyrazolines and pyrazolidines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This combination allows it to interact with a unique set of molecular targets, making it a valuable compound for research and development.

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